1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
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Overview
Description
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxane, a bicyclic organic compound containing a dioxane ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-2,3-dihydro-1,4-benzodioxin.
Amination: The key step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the chloro group is replaced by an amine group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cholinesterase and lipoxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trichloromethyl)-4H-1,3-benzodioxin-6-amine
- 6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
- 3,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5,11H2 |
InChI Key |
XRHTUTWMDNJLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CN |
Origin of Product |
United States |
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